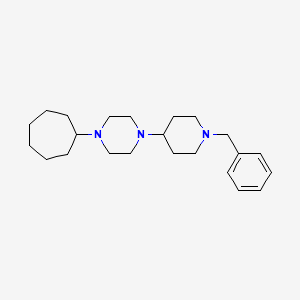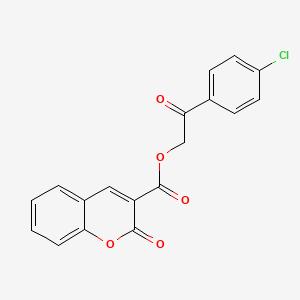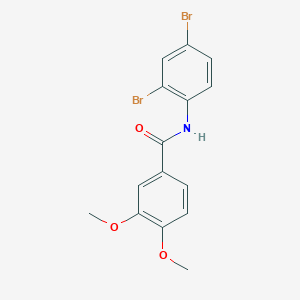![molecular formula C13H17N5O3 B10887587 1-methyl-3-{[3-(4-methyl-1H-pyrazol-1-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10887587.png)
1-methyl-3-{[3-(4-methyl-1H-pyrazol-1-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-METHYL-3-({[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is a synthetic organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-3-({[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method starts with the preparation of 4-METHYL-1H-PYRAZOLE, which is then alkylated with 1-BROMO-3-CHLOROPROPANE to form 3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL CHLORIDE. This intermediate is then reacted with 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This often involves the use of automated reactors, precise temperature control, and continuous flow techniques. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions: 1-METHYL-3-({[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
1-METHYL-3-({[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrazole derivatives.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 1-METHYL-3-({[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
1-METHYL-3-(4-METHYL-1H-PYRAZOL-1-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID: Lacks the propyl chain, resulting in different reactivity and biological activity.
3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID: Similar structure but with a propanoic acid group instead of a pyrazole ring.
1-METHYL-3-(1H-PYRAZOL-1-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID: Similar but without the methyl group on the second pyrazole ring.
Uniqueness: 1-METHYL-3-({[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its dual pyrazole structure connected by a propyl chain, which imparts distinct chemical and biological properties. This structure allows for versatile reactivity and potential for diverse applications in various fields.
属性
分子式 |
C13H17N5O3 |
|---|---|
分子量 |
291.31 g/mol |
IUPAC 名称 |
1-methyl-3-[3-(4-methylpyrazol-1-yl)propylcarbamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H17N5O3/c1-9-6-15-18(7-9)5-3-4-14-12(19)11-10(13(20)21)8-17(2)16-11/h6-8H,3-5H2,1-2H3,(H,14,19)(H,20,21) |
InChI 键 |
KFLSDIYSXYOYTL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1)CCCNC(=O)C2=NN(C=C2C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887523.png)

![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine](/img/structure/B10887532.png)
![5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887542.png)
![1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine](/img/structure/B10887543.png)

![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887558.png)
![1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone](/img/structure/B10887563.png)
![3-Cyclopentyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B10887571.png)
![2-[(5E)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10887581.png)
![1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10887586.png)
